Trimethylsilyl methyl(trimethylsilyl)carbamate
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Overview
Description
Trimethylsilyl methyl(trimethylsilyl)carbamate is an organosilicon compound with the molecular formula C8H21NO2Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a carbamate moiety. It is commonly used in organic synthesis and analytical chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl methyl(trimethylsilyl)carbamate can be synthesized through the reaction of trimethylsilyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl methyl(trimethylsilyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carbamic acid and trimethylsilanol.
Silylation: It is used as a silylating agent to introduce trimethylsilyl groups into other molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Silylation Reagents: Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used silylation reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include silylated alcohols, amines, or thiols.
Hydrolysis Products: The primary products of hydrolysis are carbamic acid and trimethylsilanol.
Scientific Research Applications
Trimethylsilyl methyl(trimethylsilyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: The compound is employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl methyl(trimethylsilyl)carbamate involves the formation of stable silyl ethers or silyl amines through the reaction with nucleophiles. The trimethylsilyl groups provide steric protection and enhance the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Another silylating reagent with similar applications.
Trimethylsilyl iodide:
Uniqueness
Trimethylsilyl methyl(trimethylsilyl)carbamate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly useful in applications requiring robust protection of functional groups.
Properties
CAS No. |
51041-97-5 |
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Molecular Formula |
C8H21NO2Si2 |
Molecular Weight |
219.43 g/mol |
IUPAC Name |
trimethylsilyl N-methyl-N-trimethylsilylcarbamate |
InChI |
InChI=1S/C8H21NO2Si2/c1-9(12(2,3)4)8(10)11-13(5,6)7/h1-7H3 |
InChI Key |
MVGJETJSISRUMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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